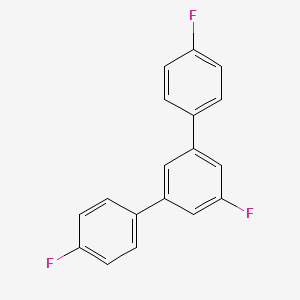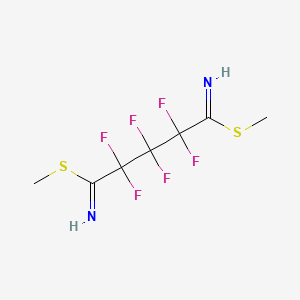
2-Tert-butyl-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1,3-dimethylbenzene, also known as 5-tert-butyl-m-xylene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two methyl groups. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3-dimethylbenzene can be achieved through various methods. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently attacks the aromatic ring of m-xylene .
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce a nitro group onto the aromatic ring.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of methyl groups.
Major Products Formed:
Nitration: 2-tert-butyl-1,3-dimethyl-4-nitrobenzene.
Halogenation: 2-tert-butyl-1,3-dimethyl-4-chlorobenzene or 2-tert-butyl-1,3-dimethyl-4-bromobenzene.
Oxidation: 2-tert-butyl-1,3-dimethylbenzoic acid.
Scientific Research Applications
2-Tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for potential pharmaceutical properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3-dimethylbenzene in chemical reactions primarily involves its role as an electron-rich aromatic compound. The tert-butyl and methyl groups donate electron density to the benzene ring, making it more susceptible to attack by electrophiles. This increased reactivity facilitates various electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar structure but with different positions of the tert-butyl and methyl groups.
1,3,5-Trimethylbenzene (Mesitylene): This compound has three methyl groups attached to the benzene ring, providing a comparison in terms of steric and electronic effects.
tert-Butylbenzene: This compound has a single tert-butyl group attached to the benzene ring, offering a simpler structure for comparison.
Uniqueness: 2-Tert-butyl-1,3-dimethylbenzene is unique due to the combined presence of both tert-butyl and methyl groups, which significantly influence its chemical reactivity and physical properties. The steric hindrance and electron-donating effects of these groups make it distinct from other similar compounds .
Properties
CAS No. |
1985-64-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2-tert-butyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3 |
InChI Key |
KSHRLMQTTISAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


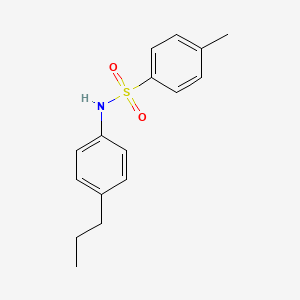
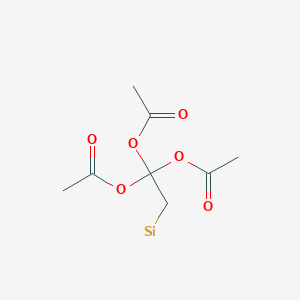
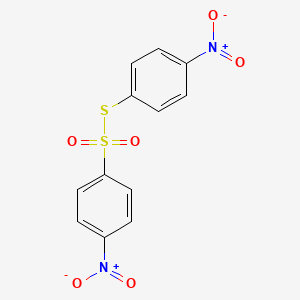
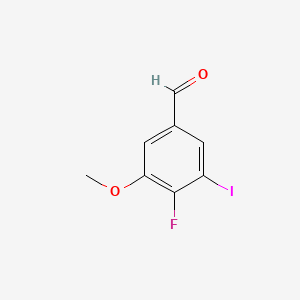
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
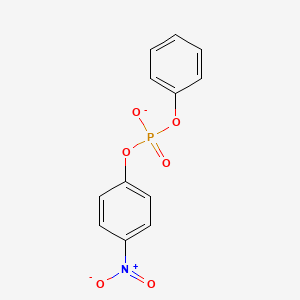
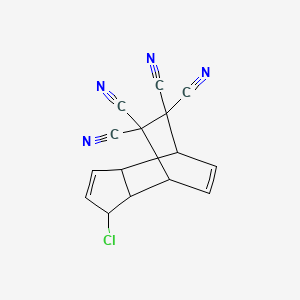
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

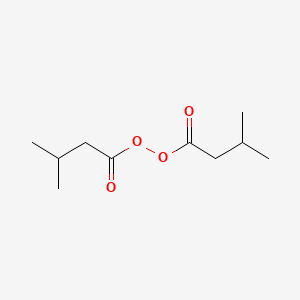
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
